3-(4-Pyridyl)-L-alanine
Overview
Description
3-(4-Pyridyl)-L-alanine is an organic compound that features a pyridine ring attached to the alpha carbon of L-alanine
Mechanism of Action
Target of Action
It’s known that l-alanine, from which l-4-pyridylalanine is derived, plays a crucial role in protein synthesis and other metabolic processes .
Mode of Action
It’s known that l-alanine, the parent compound, is involved in protein synthesis, suggesting that l-4-pyridylalanine might also interact with proteins or enzymes involved in similar processes .
Biochemical Pathways
It’s known that l-alanine, the parent compound, is involved in various metabolic pathways, including protein synthesis and glucose metabolism .
Pharmacokinetics
It’s known that l-alanine, the parent compound, is well-absorbed and distributed throughout the body, suggesting that l-4-pyridylalanine might have similar properties .
Result of Action
It’s known that l-alanine, the parent compound, plays a crucial role in protein synthesis and other metabolic processes, suggesting that l-4-pyridylalanine might have similar effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridyl)-L-alanine typically involves the reaction of 4-pyridinecarboxaldehyde with L-alanine under specific conditions. One common method includes the use of a reductive amination process where the aldehyde group of 4-pyridinecarboxaldehyde reacts with the amino group of L-alanine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Pyridyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
3-(4-Pyridyl)-L-alanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- 3-(4-Pyridyl)acrylic acid
- 4-Pyridylcarboxaldehyde
- 4-Pyridylboronic acid
Comparison: 3-(4-Pyridyl)-L-alanine is unique due to its combination of a pyridine ring and an amino acid structure, which allows it to participate in both biochemical and chemical reactions. Compared to 3-(4-Pyridyl)acrylic acid, which is more reactive due to the presence of a double bond, this compound is more stable and versatile in biological systems. The presence of the amino acid moiety also makes it more suitable for incorporation into peptides and proteins .
Properties
IUPAC Name |
(2S)-2-amino-3-pyridin-4-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVANSXYKWQOT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958619 | |
Record name | 3-Pyridin-4-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37535-49-2 | |
Record name | 4-Pyridylalanine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037535492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridin-4-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-4-Pyridylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PYRIDYLALANINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1XF0A3CPO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for 3-(4-Pyridyl)-L-alanine described in the research?
A1: The research presents a novel approach to synthesizing this compound (also called L-4-pyridylalanine) using a biocatalytic method. [] The researchers utilized the enzyme L-phenylalanine ammonia-lyase (PAL) from red yeast (Rhodotorula rubra and Rhodotorula glutinis) to catalyze the addition of ammonia to the olefinic bond of trans-3-(4-pyridyl)acrylic acid. This method yielded this compound with a 7.9% yield and high enantiomeric excess (e.e. ≥ 95%), confirming its L-isomer configuration. [] This approach offers a potentially greener and more sustainable alternative to traditional chemical synthesis methods.
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